molecular formula C14H15N5O4 B11699698 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11699698
M. Wt: 317.30 g/mol
InChI Key: SOLVRRQSUCTFOK-OVCLIPMQSA-N
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Description

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the triazine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research could explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions.

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H15N5O4/c1-2-23-11-6-4-3-5-9(11)8-15-18-12(20)7-10-13(21)16-14(22)19-17-10/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,19,21,22)/b15-8+

InChI Key

SOLVRRQSUCTFOK-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

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